(1,4-Dinitrosopiperazin-2-YL)methanol
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Overview
Description
(1,4-Dinitrosopiperazin-2-YL)methanol is an organic compound with the molecular formula C5H10N4O3. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. This compound is characterized by the presence of two nitroso groups (-NO) attached to the piperazine ring and a hydroxymethyl group (-CH2OH) at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dinitrosopiperazin-2-YL)methanol typically involves the nitration of piperazine derivatives. One common method is the reaction of piperazine with nitrous acid (HNO2) under controlled conditions to introduce the nitroso groups. The reaction is usually carried out in an aqueous medium at low temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1,4-Dinitrosopiperazin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group (-COOH) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitroso groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (1,4-Dinitrosopiperazin-2-YL)carboxylic acid.
Reduction: Formation of (1,4-Diaminopiperazin-2-YL)methanol.
Substitution: Formation of various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
(1,4-Dinitrosopiperazin-2-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1,4-Dinitrosopiperazin-2-YL)methanol involves its interaction with biological molecules and pathways. The nitroso groups can form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions with target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1,4-Dinitrosopiperazine): Similar structure but lacks the hydroxymethyl group.
(1,4-Diaminopiperazine): Contains amino groups instead of nitroso groups.
(1,4-Dinitrosopiperazin-2-YL)carboxylic acid: An oxidized derivative with a carboxyl group.
Uniqueness
(1,4-Dinitrosopiperazin-2-YL)methanol is unique due to the presence of both nitroso and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
(1,4-dinitrosopiperazin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O3/c10-4-5-3-8(6-11)1-2-9(5)7-12/h5,10H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPYJSMBKYZRJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1N=O)CO)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558482 |
Source
|
Record name | (1,4-Dinitrosopiperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122323-85-7 |
Source
|
Record name | (1,4-Dinitrosopiperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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